Diethyl 1H-pyrazole-3,4-dicarboxylate

Descripción general

Descripción

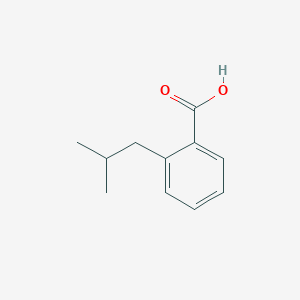

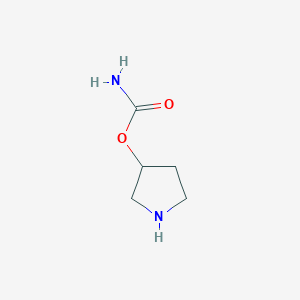

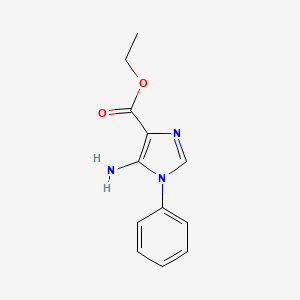

Diethyl 1H-pyrazole-3,4-dicarboxylate is a chemical compound with the molecular formula C9H12N2O4 . It has a molecular weight of 212.21 .

Synthesis Analysis

A series of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates were prepared in 14 - 93% yield by acid-catalysed treatment of diethyl 2,3-bis [(E,E)- (dimethylamino)-methylidene]succinate with various aliphatic and (hetero)aromatic primary amines .Molecular Structure Analysis

The molecule contains a total of 27 bonds. There are 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 2 esters (aromatic), and 1 Pyrazole .Aplicaciones Científicas De Investigación

1. Amphiphilic Receptor for Dopamine and Amphetamines

The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate shows potential as an efficient amphiphilic receptor. It can interact with substances like amphetamine, methamphetamine, and dopamine, forming stable complexes. This interaction leads to interesting structural formations, such as double helical supramolecular structures (Reviriego et al., 2006).

2. Vibrational and Electronic Spectra Analysis

Diethyl 1H-pyrazole-3,5-dicarboxylate (DE1H35DC) has been studied for its structural properties and vibrational frequencies using Density Functional Theory (DFT). The research includes analysis of its hyperpolarizabilities, electric dipole moments, and electronic spectra, providing insights into its molecular behavior (Sri et al., 2012).

3. Formation of Ammonium Pyrazolate Salts

By mixing diethyl 1H‐pyrazole‐3,5‐dicarboxylate with primary amines, ammonium pyrazolate salts are formed. These structures have been analyzed using NMR techniques, contributing to the understanding of solid-state chemical structures (Navarro et al., 2006).

4. Efficient Synthesis of Intermediate Compounds

A new process using diethyl pyrazole-3,5-dicarboxylate for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid, a key intermediate in darolutamide production, has been developed. This method avoids explosive reagents and is suitable for large-scale synthesis (Poszávácz et al., 2023).

5. Synthesis of Heterocyclic Compounds

Diethyl pyrazole-3,4-dicarboxylate is used in the synthesis of various heterocyclic compounds, which are significant in medicine and pharmacy due to their chemical modification possibilities and pharmacological potential (Fedotov et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

diethyl 1H-pyrazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-3-14-8(12)6-5-10-11-7(6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKOLHTYHOVCKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561080 | |

| Record name | Diethyl 1H-pyrazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37687-26-6 | |

| Record name | Diethyl 1H-pyrazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diethyl 1H-pyrazole-3,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chloropropyl)-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B1368256.png)

![1-[2-(2-Methoxyethoxy)ethanesulfonyl]-4-methylbenzene](/img/structure/B1368258.png)